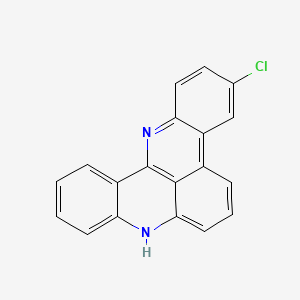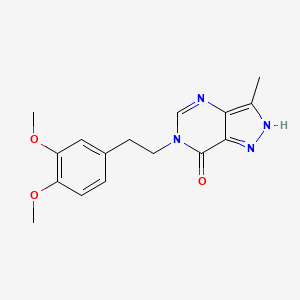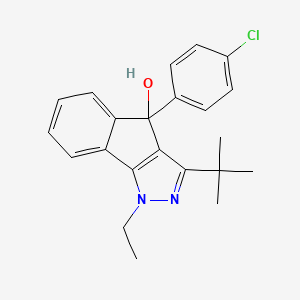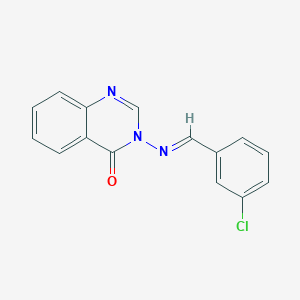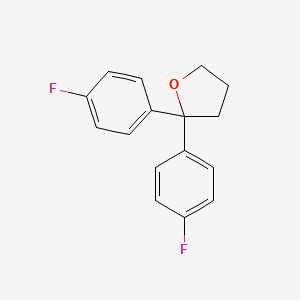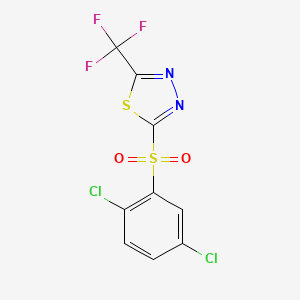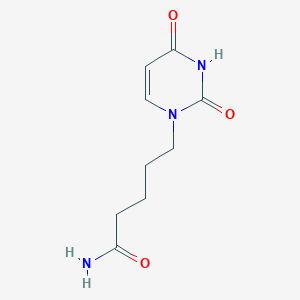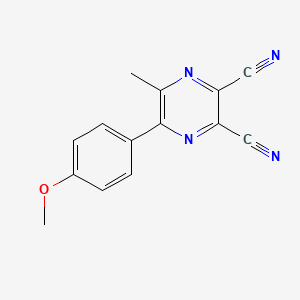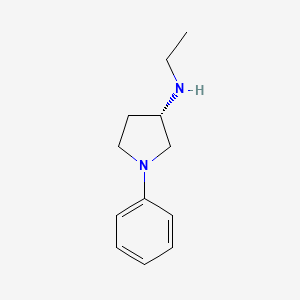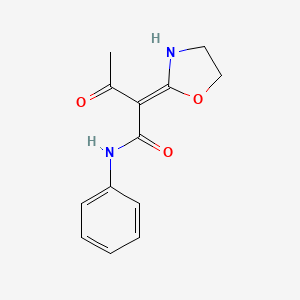![molecular formula C21H19FN2O B12909356 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-02-3](/img/structure/B12909356.png)
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the biquinoline structure, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Continuous flow chemistry: To improve reaction yields and reduce production time.
Automated systems: For precise control over reaction conditions and to ensure consistency in product quality.
化学反応の分析
Types of Reactions
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the compound’s structure.
Substitution: Halogenation or nitration reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Production of partially or fully reduced biquinoline derivatives.
Substitution: Introduction of nitro or halogen groups at specific positions on the biquinoline ring.
科学的研究の応用
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Binding: The fluorine atom and methyl groups enhance the compound’s binding affinity to its targets, increasing its efficacy.
類似化合物との比較
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Shares the fluorine atom and dihydro structure but differs in its carboxylic acid group.
3,4-Dihydro-2H-pyran derivatives: Similar in the dihydro structure but lack the biquinoline framework.
Uniqueness
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to:
Structural Complexity: The combination of fluorine, multiple methyl groups, and the biquinoline framework.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.
This compound’s distinct features make it a valuable subject of study in both academic and industrial research.
特性
CAS番号 |
918646-02-3 |
|---|---|
分子式 |
C21H19FN2O |
分子量 |
334.4 g/mol |
IUPAC名 |
6-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-9-8-15(22)11-17(19)21(13,2)3/h4-13H,1-3H3 |
InChIキー |
XZHZDIACRWKVSW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2=C(C1(C)C)C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
